molecular formula C10H9Cl2NO2S B14537239 2-Chloro-3-[(2-chloroethyl)amino]-1H-1-benzothiophene-1,1-dione CAS No. 62484-57-5

2-Chloro-3-[(2-chloroethyl)amino]-1H-1-benzothiophene-1,1-dione

Cat. No.: B14537239
CAS No.: 62484-57-5
M. Wt: 278.15 g/mol
InChI Key: PWSMMGCMYIGHMF-UHFFFAOYSA-N
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Description

2-Chloro-3-[(2-chloroethyl)amino]-1H-1-benzothiophene-1,1-dione is an organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a chloroethylamino group attached to the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(2-chloroethyl)amino]-1H-1-benzothiophene-1,1-dione typically involves the reaction of 2-chloroethylamine with a suitable benzothiophene derivative. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial step could involve the chlorination of a benzothiophene precursor, followed by the introduction of the chloroethylamino group through nucleophilic substitution reactions. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(2-chloroethyl)amino]-1H-1-benzothiophene-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

2-Chloro-3-[(2-chloroethyl)amino]-1H-1-benzothiophene-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Chloro-3-[(2-chloroethyl)amino]-1H-1-benzothiophene-1,1-dione exerts its effects involves interactions with specific molecular targets. The chloroethylamino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The benzothiophene ring structure also contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethylamine: A simpler compound with similar functional groups.

    Benzothiophene: The parent compound without the chloroethylamino group.

    Sulfoxides and Sulfones: Oxidized derivatives of benzothiophenes.

Uniqueness

2-Chloro-3-[(2-chloroethyl)amino]-1H-1-benzothiophene-1,1-dione is unique due to the combination of the chloroethylamino group and the benzothiophene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62484-57-5

Molecular Formula

C10H9Cl2NO2S

Molecular Weight

278.15 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-1,1-dioxo-1-benzothiophen-3-amine

InChI

InChI=1S/C10H9Cl2NO2S/c11-5-6-13-9-7-3-1-2-4-8(7)16(14,15)10(9)12/h1-4,13H,5-6H2

InChI Key

PWSMMGCMYIGHMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2(=O)=O)Cl)NCCCl

Origin of Product

United States

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